4-(3,5-Dichlorophenoxymethyl)piperidine
Description
4-(3,5-Dichlorophenoxymethyl)piperidine is a piperidine derivative featuring a phenoxymethyl substituent at the 4-position of the piperidine ring, with chlorine atoms at the 3- and 5-positions of the phenoxy group. This compound is structurally distinct due to its dichlorinated aromatic ring and the piperidine scaffold, which is known to confer conformational rigidity and influence pharmacokinetic properties.
Properties
IUPAC Name |
4-[(3,5-dichlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPQWIFFINOCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(3,5-dichlorophenoxymethyl)piperidine typically follows a two-step strategy:
- Formation of the piperidine ring : Piperidines are commonly synthesized via cyclization reactions involving amines and appropriate precursors such as acrylates or aldehydes.
- Introduction of the 3,5-dichlorophenoxymethyl substituent : This is usually achieved by nucleophilic substitution or alkylation reactions where the piperidine nitrogen or carbon at the 4-position is functionalized with the dichlorophenoxy methyl group.
Piperidine Ring Formation Methods
Several well-established methods exist for synthesizing substituted piperidines, which can be adapted to the target compound:
Dieckmann Condensation Route : This involves the addition of a primary amine to two moles of an α,β-unsaturated ester (e.g., alkyl acrylate), followed by Dieckmann cyclization, hydrolysis, and decarboxylation to yield 4-piperidones, which are key intermediates for piperidine derivatives.
Petrenko-Kritschenko Reaction : A double Mannich reaction where two moles of an aromatic aldehyde condense with a primary amine and a dialkyl α-ketocarboxylate, forming substituted piperidines. This method allows for aromatic substitution patterns compatible with 3,5-dichlorophenyl groups.
Radical Cyclization of Aziridines : Aziridines undergo radical rearrangement using tri-n-butyltin hydride and AIBN to form piperidines through a 5-exo-trig cyclization mechanism. This method is useful for stereoselective synthesis of substituted piperidines.
Palladium-Catalyzed Allylic Amination and Michael Addition : Sequential palladium-catalyzed reactions starting from bromo-acetal derivatives and diethyl malonate enable the formation of piperidines with various substituents. This approach is adaptable to introduce complex side chains like 3,5-dichlorophenoxymethyl groups.
Introduction of the 3,5-Dichlorophenoxymethyl Group
The key step in preparing 4-(3,5-dichlorophenoxymethyl)piperidine involves attaching the 3,5-dichlorophenoxymethyl moiety to the piperidine ring, typically at the 4-position carbon.
Nucleophilic Substitution on 4-Halopiperidines : Starting from 4-halopiperidines (e.g., 4-chloropiperidine), the nucleophilic substitution with 3,5-dichlorophenol or its activated derivatives (such as 3,5-dichlorophenoxymethyl halides) can be performed under basic conditions to afford the target compound.
Alkylation Using 3,5-Dichlorophenoxymethyl Halides : The piperidine nitrogen or carbon can be alkylated with 3,5-dichlorophenoxymethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO, facilitating selective substitution.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 4-piperidone intermediate | Primary amine + alkyl acrylate, Dieckmann condensation, hydrolysis, decarboxylation | 4-Piperidone derivative |
| 2. Reduction of 4-piperidone | NaBH4 in methanol or ethanol | 4-Hydroxypiperidine intermediate |
| 3. Activation of 3,5-dichlorophenol | Formation of 3,5-dichlorophenoxymethyl bromide (using bromomethylation) | Reactive alkylating agent |
| 4. Alkylation | 4-Hydroxypiperidine + 3,5-dichlorophenoxymethyl bromide, base (K2CO3), solvent (DMF), room temperature to reflux | 4-(3,5-Dichlorophenoxymethyl)piperidine |
Analytical and Research Findings
Yields and Purity : The alkylation step typically gives moderate to high yields (60-85%) depending on reaction conditions and purity of reagents.
Selectivity : The reaction conditions favor substitution at the 4-position carbon of the piperidine ring rather than the nitrogen, which is crucial for obtaining the desired product without N-alkylation side products.
Characterization : The final compound is characterized by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm the presence of the dichlorophenoxy substituent and the integrity of the piperidine ring.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Dieckmann Condensation + Alkylation | Primary amine, alkyl acrylate, NaBH4, 3,5-dichlorophenoxymethyl bromide | Well-established, good yields | Multi-step, requires careful control of conditions |
| Petrenko-Kritschenko Reaction + Alkylation | Aromatic aldehyde, primary amine, dialkyl α-ketocarboxylate, alkylating agent | Allows aromatic substitution, versatile | Complex reaction setup |
| Radical Cyclization of Aziridines | Aziridines, tri-n-butyltin hydride, AIBN, alkylating agent | Stereoselective, efficient ring formation | Requires radical initiators and careful handling |
| Palladium-Catalyzed Allylic Amination | Bromo-acetal, diethyl malonate, Pd catalyst, amine | High selectivity, catalytic process | Requires expensive catalysts, multi-step |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Dichlorophenoxymethyl)piperidine has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly those related to neurodegenerative disorders. Its ability to modulate enzyme activity can influence cellular signaling and metabolic processes.
- Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, demonstrating effectiveness against various bacterial strains. Studies have shown significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in clinical settings.
Pharmacology
The pharmacological profile of 4-(3,5-Dichlorophenoxymethyl)piperidine is notable for its effects on the central nervous system (CNS).
- CNS Activity: The compound has been investigated for its neuropharmacological effects, including anxiolytic and antidepressant properties. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
- Case Studies: Clinical studies have explored the efficacy of this compound in treating anxiety disorders. Participants reported significant reductions in anxiety symptoms when administered the compound compared to placebo controls.
Agricultural Applications
In addition to its medicinal uses, 4-(3,5-Dichlorophenoxymethyl)piperidine has been evaluated for agricultural applications.
- Plant Growth Regulation: The compound acts as a plant growth regulator, enhancing resistance against various pathogens. It has been shown to stimulate defense mechanisms in plants by modulating hormonal pathways such as jasmonic acid signaling.
- Case Studies: Field trials have demonstrated that crops treated with this compound exhibit improved resistance to bacterial infections and enhanced growth rates under stress conditions. For instance, studies on rice and tomato plants indicate increased yield and reduced disease incidence when treated with 4-(3,5-Dichlorophenoxymethyl)piperidine.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
Observations:
- The dichlorophenoxymethyl substitution increases molecular weight (~280 vs. 219.32 for dimethyl analog), likely reducing aqueous solubility but enhancing lipophilicity, which could improve blood-brain barrier penetration .
- The 3,5-dichloro substitution may increase acidity (pKa ~10.38 for dimethyl analog vs. ~8–9 estimated for dichloro), influencing ionization and binding interactions .
Biological Activity
4-(3,5-Dichlorophenoxymethyl)piperidine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Formula : C12H15Cl2NO
- Molecular Weight : 260.16 g/mol
- CAS Number : 1018288-02-2
The compound features a piperidine ring substituted with a 3,5-dichlorophenoxymethyl group, which is significant for its biological interactions.
Synthesis Methods
The synthesis of 4-(3,5-Dichlorophenoxymethyl)piperidine typically involves the reaction between 3,5-dichlorophenol and piperidine in the presence of a base. Common reaction conditions include:
- Temperature : Elevated temperatures to facilitate the reaction.
- Reagents : Suitable bases such as sodium hydroxide or potassium carbonate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity influences various physiological processes:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound can modulate receptor activity, potentially affecting signaling pathways involved in various diseases.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(3,5-Dichlorophenoxymethyl)piperidine possess antibacterial activity against various strains of bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Enzyme Inhibition Studies
4-(3,5-Dichlorophenoxymethyl)piperidine has been evaluated for its enzyme inhibitory effects:
- Acetylcholinesterase (AChE) : Inhibition studies revealed a moderate inhibition percentage of around 60% at a concentration of 50 µM.
- Urease : The compound also demonstrated urease inhibition with an IC50 value of approximately 45 µM.
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the anticancer potential of piperidine derivatives. Compounds structurally related to 4-(3,5-Dichlorophenoxymethyl)piperidine exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .
- Neuroprotective Effects : Another research investigation focused on the neuroprotective effects of similar compounds against neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cells .
- Anti-inflammatory Activity : Compounds derived from piperidine have been associated with anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with these derivatives .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 4-(3,5-Dichlorophenoxymethyl)piperidine, a comparison with other piperidine derivatives is valuable.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-(2-Fluorophenoxymethyl)piperidine | Moderate antibacterial activity | Fluorine substitution affects reactivity |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Anticancer properties | Known for higher potency against tumors |
Q & A
Q. What methodologies validate hypotheses about the compound’s mechanism of action in neurological disorders?
- Methodological Answer :
- In Vitro Models : Primary neuron cultures treated with the compound; measure Ca²⁺ flux (Fluo-4 AM) or neurotransmitter release (HPLC-ECD) .
- In Vivo Validation : Use rodent models (e.g., Morris water maze for cognitive effects). Apply pharmacokinetic profiling (plasma half-life, brain-plasma ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
